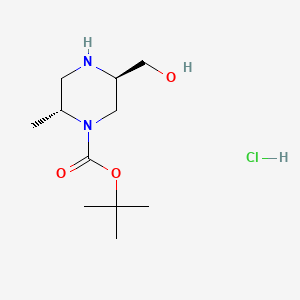

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15910549

Molecular Formula: C11H23ClN2O3

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O3 |

|---|---|

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |

| Standard InChI Key | XPEUNBWSGPAPNE-VTLYIQCISA-N |

| Isomeric SMILES | C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl |

| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula, C₁₁H₂₃ClN₂O₃, corresponds to a molecular weight of 266.76 g/mol. Its IUPAC name, tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, reflects three key structural features:

-

Stereochemistry: The (2R,5R) configuration ensures distinct spatial orientation, influencing its reactivity and biological interactions .

-

Functional Groups:

-

Hydrochloride Salt: Improves solubility and crystallinity for handling in synthetic workflows .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₂O₃ | |

| Molecular Weight | 266.76 g/mol | |

| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl | |

| Stereochemical Descriptor | (2R,5R) | |

| Purity | ≥95% |

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine scaffolds are typically synthesized via cyclization or functionalization of diamines. The patent CN102153526B outlines a method for N-tert-butoxycarbonylpiperazine synthesis using diethylolamine, benzyl chloride, and tert-butyl dicarbonate . Key steps include:

-

Benzylation: Diethylolamine reacts with benzyl chloride under reflux to form a benzylated intermediate .

-

Sulfonation: Sulfur oxychloride introduces sulfone groups, facilitating ring closure .

-

Acylation: tert-Butyl dicarbonate reacts with the piperazine nitrogen to install the Boc group .

-

Hydrogenolysis: Benzyl groups are removed via hydrogenation, yielding the final product .

Adaptation for Target Compound

For tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, synthetic modifications include:

-

Chiral Resolution: Enzymatic or chromatographic methods ensure (2R,5R) configuration .

-

Hydroxymethyl Introduction: Formaldehyde or glycerol derivatives are used to install the -CH₂OH group .

-

Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | Benzyl chloride, reflux, 1–1.5 h | 92–94% |

| Boc Protection | tert-Butyl dicarbonate, 23–28°C, 0.5–1 h | 90% |

| Hydrochloride Salt | HCl/EtOH, room temperature | 95% |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in drug discovery due to their:

-

Conformational Flexibility: Enables binding to diverse biological targets .

-

Hydrogen-Bonding Capacity: The tertiary amine and hydroxymethyl groups enhance interactions with enzymes or receptors .

This compound has been utilized in synthesizing:

-

CNS Agents: Piperazines are prevalent in antidepressants and antipsychotics .

-

Anticancer Drugs: Structural analogs inhibit kinases or proteasomes .

Pharmacological and Toxicological Considerations

Bioactivity Profile

-

Receptor Binding: Piperazines often target serotonin (5-HT) or dopamine receptors .

-

Metabolic Stability: The Boc group reduces hepatic first-pass metabolism .

Future Directions and Challenges

Stereoselective Synthesis

Advances in asymmetric catalysis could improve yields of the (2R,5R) isomer .

Targeted Drug Delivery

Conjugating this compound to nanoparticles may enhance bioavailability .

Regulatory Pathways

Full toxicological profiling is required for regulatory approval in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume